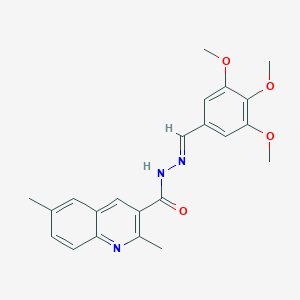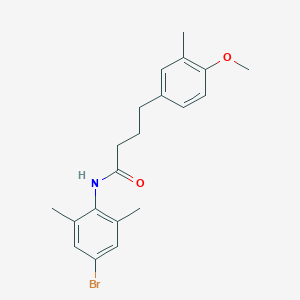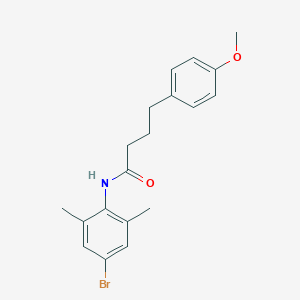
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide, also known as DMQTH, is a synthetic compound that has been studied for its potential use in various scientific research applications. The compound has been found to possess unique biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The exact mechanism of action of 2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been found to possess several unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been found to be relatively stable under various conditions, making it a good candidate for use in long-term experiments. However, one limitation of 2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is that it has not been extensively studied in vivo, which means that its effects on living organisms are not fully understood.
Direcciones Futuras
There are several potential future directions for research on 2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide. One area of interest is in the development of new cancer treatments. 2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has shown promising results in vitro, and further studies could help to determine its potential as a cancer treatment in vivo. Another area of interest is in the treatment of inflammatory diseases. 2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been found to inhibit the activity of certain enzymes involved in inflammation, and further studies could help to determine its potential as an anti-inflammatory agent. Additionally, studies could be conducted to determine the potential side effects of 2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide and to develop methods for minimizing any potential risks associated with its use.
Métodos De Síntesis
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide can be synthesized through a multi-step reaction process. The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2,6-dimethylquinoline-3-carboxylic acid hydrazide in the presence of a catalyst. This is followed by a reflux reaction with acetic anhydride and glacial acetic acid to produce the final product.
Aplicaciones Científicas De Investigación
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has anti-cancer properties, and it has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
Nombre del producto |
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide |
|---|---|
Fórmula molecular |
C22H23N3O4 |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-13-6-7-18-16(8-13)11-17(14(2)24-18)22(26)25-23-12-15-9-19(27-3)21(29-5)20(10-15)28-4/h6-12H,1-5H3,(H,25,26)/b23-12+ |
Clave InChI |
NRKHIUCHMRHSGX-FSJBWODESA-N |
SMILES isomérico |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)


![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)


![Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)
![(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306693.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B306694.png)
![Methyl4-({5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306695.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306696.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306699.png)
![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)